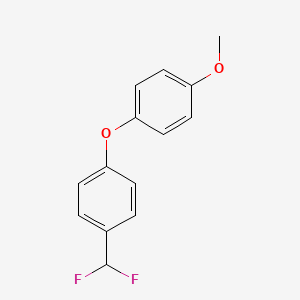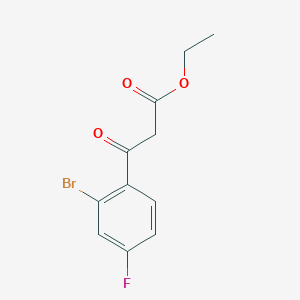
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 It is a derivative of pyridine, featuring a fluorine atom at the 4-position and a cyclopropanamine group at the 1-position
Preparation Methods
The synthesis of 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:
Fluorination: The fluorine atom is introduced at the 4-position of the pyridine ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using aqueous base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the pyridine ring enhances its binding affinity and selectivity for these targets. The cyclopropanamine group contributes to the compound’s stability and reactivity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-YL)cyclopropan-1-amine: This compound has a fluorine atom at the 3-position instead of the 4-position, leading to different chemical and biological properties.
1-(4-Trifluoromethylpyridin-2-YL)cyclopropan-1-amine:
1-(4-Bromopyridin-2-YL)cyclopropan-1-amine: The substitution of fluorine with bromine changes the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the fluorine atom and cyclopropanamine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
SSDDRGBSWOBCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


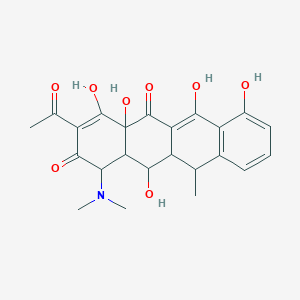
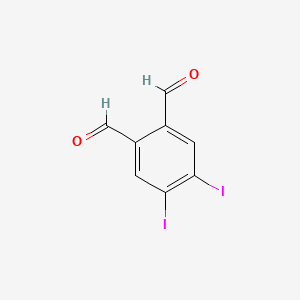
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
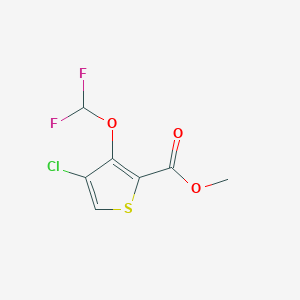
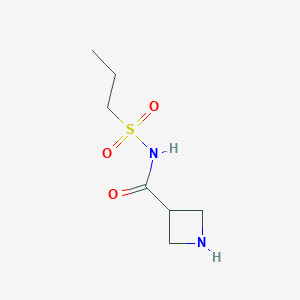
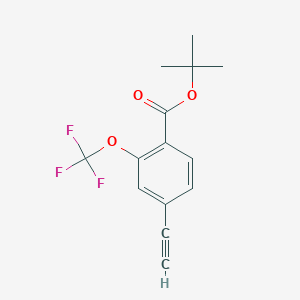
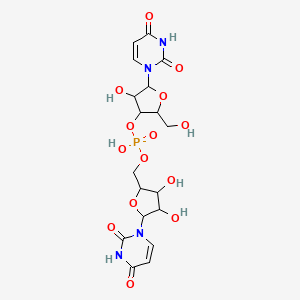
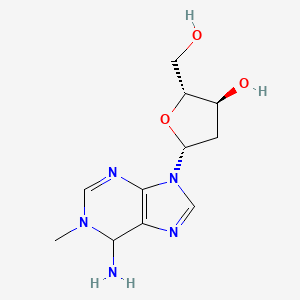
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
